N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide
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Overview
Description
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an oxadiazole ring, a dimethoxyphenyl group, and an ethylsulfanylbenzamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide typically involves multiple steps. The process begins with the preparation of the 2,4-dimethoxyphenyl hydrazine, which is then reacted with carbon disulfide and potassium hydroxide to form the corresponding oxadiazole ring. This intermediate is further reacted with 3-ethylsulfanylbenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product. Additionally, the use of automated reactors and continuous flow systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its bioactive effects. The oxadiazole ring plays a crucial role in binding to the active sites of enzymes, while the dimethoxyphenyl and ethylsulfanyl groups enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **N-{[5-(2,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}-4-methyl-N-(propan-2-yl)benzamide
- **N-{[5-(2,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}-N-(2-methoxyethyl)cyclopentanecarboxamide
Uniqueness
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, sets it apart from other similar compounds, providing it with unique reactivity and bioactivity profiles.
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-4-27-14-7-5-6-12(10-14)17(23)20-19-22-21-18(26-19)15-9-8-13(24-2)11-16(15)25-3/h5-11H,4H2,1-3H3,(H,20,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAGOFOUNQLLGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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